molecular formula C9H6N4 B1646271 8-Aminoquinoxaline-5-carbonitrile

8-Aminoquinoxaline-5-carbonitrile

Cat. No.: B1646271
M. Wt: 170.17 g/mol
InChI Key: YUMURHUSNTYHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoquinoxaline-5-carbonitrile is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

8-aminoquinoxaline-5-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,11H2

InChI Key

YUMURHUSNTYHGT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1C#N)N=CC=N2)N

Canonical SMILES

C1=CC(=C2C(=C1C#N)N=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 468A (0.200 g, 1.00 mmol) was suspended in acetic acid (5.0 ML) and iron powder (325 mesh, 0.112 g, 2.00 mmol) was added. The reaction was then heated at 70° C. for 20 min and then cooled to 22° C. The reaction was filtered through Celite, rinsing with ethyl acetate. The ethyl acetate rinse was collected and washed with sat. aq. K2CO3. The aqueous layer was extracted with ethyl acetate (3×20 mL) and the combined organic layers were dried over anhydrous magnesium sulfate. Concentration in vacuo gave 0.170 g (100%) of compound 468B as a yellow solid. HPLC: 88% at 1.677 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 171.29 [M+H]+.
Name
Compound 468A
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.112 g
Type
catalyst
Reaction Step Three
Yield
100%

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